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molecular formula C10H12O3 B093258 4-Ethoxy-3-methoxybenzaldehyde CAS No. 120-25-2

4-Ethoxy-3-methoxybenzaldehyde

Cat. No. B093258
M. Wt: 180.2 g/mol
InChI Key: BERFDQAMXIBOHM-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

When the EtI and 3-methoxy-4-hydroxybenzaldehyde was substituted for 1-bromopropane and 4-hydroxybenzaldehyde respectively in Example 49, Step A, the identical process afforded the title compound in 90% yield, as light yellow oil. 1H-NMR (CDCl3) 1.49 (tr, 3H, J=6.98 Hz); 3.91 (s, 3H); 4.17 (q, 2H, J=14, 7 Hz); 6.94 (d, 1H, J=8.09 Hz); 7.38-7.43 (m, 2H); 9.02 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[OH:14])[CH:9]=[O:10].BrCCC.OC1C=CC(C=O)=CC=1>>[CH2:1]([O:14][C:13]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[O:5][CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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